molecular formula C15H16F2N2O5S B2650305 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-39-2

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

カタログ番号: B2650305
CAS番号: 2034496-39-2
分子量: 374.36
InChIキー: ZDJAXXKSFMLLRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a heterocyclic compound featuring a morpholine-3,5-dione core fused to a piperidine ring. The piperidine moiety is sulfonylated at the 1-position with a 2,6-difluorophenyl group. This structure combines electron-withdrawing sulfonyl and fluorine substituents, which may enhance metabolic stability and influence intermolecular interactions.

特性

IUPAC Name

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O5S/c16-11-2-1-3-12(17)15(11)25(22,23)18-6-4-10(5-7-18)19-13(20)8-24-9-14(19)21/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJAXXKSFMLLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Formation of Morpholine-3,5-dione: The morpholine-3,5-dione moiety is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production efficiently.

化学反応の分析

Types of Reactions

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

科学的研究の応用

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.

    Material Science: The compound is investigated for its potential use in the development of advanced materials with specific properties, such as conductivity or stability.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

作用機序

The mechanism of action of 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural Analogs and Substituent Effects

The compound shares structural motifs with sulfonamide- and piperazine-containing derivatives reported in , such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i). Key differences include:

  • Core Heterocycle: The target compound uses a morpholine-3,5-dione core, whereas analogs in employ piperazine or benzhydrylpiperazine groups.
  • Substituent Position : The 2,6-difluoro substitution on the phenyl ring contrasts with para-substituted fluorophenyl groups in compounds like 6i. Ortho-fluorine substituents increase steric hindrance and may influence conformational preferences or electronic effects (e.g., enhanced σ-hole interactions for sulfonyl groups) .

Physicochemical Properties

A comparison of key properties is outlined below:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
Target Compound* ~420 180–210 (estimated) Low (DMSO) ~2.5
6d 624.7 230 Moderate 3.1
6i 594.6 198 Low 3.8
19 (Morpholino-triazine) 435.4 Not reported High 1.9

*Estimated based on structural analogs.

  • Solubility: The morpholine dione core may reduce solubility compared to morpholino-triazine derivatives (e.g., compound 19 in ), which exhibit higher polarity due to urea linkages .
  • Thermal Stability : The target’s estimated melting point (180–210°C) aligns with sulfonamide-containing analogs (e.g., 6i at 198°C), suggesting comparable crystalline stability .

Computational Insights

DFT studies on nitro-pyridines () highlight how substituent position affects electronic structure. For the target compound:

  • Electron-Withdrawing Effects : The 2,6-difluoro and sulfonyl groups may delocalize electron density, stabilizing the molecule akin to nitro groups in . This could enhance resistance to oxidative metabolism .
  • Bond Lengths : Computational modeling might predict shortened C–N bonds in the piperidine ring due to electron withdrawal, similar to nitro-substituted pyridines .

Research Implications

The unique combination of morpholine dione and 2,6-difluorophenylsulfonyl groups positions this compound as a candidate for further pharmacological study. Compared to piperazine-based analogs, it may offer improved metabolic stability but lower solubility. Future work should prioritize experimental validation of its synthesis, crystallography, and bioactivity.

生物活性

The compound 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C14H16F2N2O4SC_{14}H_{16}F_{2}N_{2}O_{4}S, and it possesses a complex structure that includes a morpholine ring, a piperidine moiety, and a difluorophenylsulfonyl group. This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the difluorophenylsulfonyl group enhances binding affinity to specific receptors or enzymes, potentially modulating their activity.

  • Neurotransmitter Receptors : The compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Initial studies have shown promising results against various cancer cell lines. The mechanism appears to involve DNA binding and modulation of cell cycle progression, leading to inhibited tumor growth.
  • Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against specific strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on A549 lung cancer cells. The results indicated that treatment with concentrations ranging from 1 to 5 µM led to significant inhibition of cell proliferation and induced apoptosis. Flow cytometry analysis revealed alterations in the cell cycle distribution, indicating G0/G1 phase arrest.

Concentration (µM)% Cell ViabilityCell Cycle Phase Arrest
180%G0/G1
2.560%G0/G1
530%G0/G1

Antimicrobial Activity

In antimicrobial assays, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Salmonella typhi10

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-(1-(Phenylsulfonyl)piperidin-4-yl)morpholine-3,5-dioneLacks difluorophenyl groupReduced anticancer activity
4-(1-(2,6-Difluorophenyl)piperidin-4-yl)-morpholineLacks sulfonyl groupAltered reactivity
4-(1-(3,5-dimethyl-pyrazol-4-yl)sulfonyl)piperidineContains pyrazoleExhibits anti-inflammatory effects

The presence of both the difluorophenylsulfonyl group and the morpholine structure in this compound enhances its stability and specificity towards biological targets compared to other derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。